5-bromo-3-(methylthio)-1H-indole
Description
Significance of Indole (B1671886) Core in Contemporary Chemical and Biological Sciences
The indole nucleus is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound importance in the chemical and biological sciences. uni.lu Its versatile structure allows it to interact with a multitude of biological targets with high affinity, making it a frequent starting point for drug development. researchgate.netmdpi.com
In the realm of biology, the indole core is integral to the structure of essential biomolecules. Tryptophan, an essential amino acid, features an indole ring and serves as a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. mdpi.com These molecules play critical roles in regulating mood, sleep, and various physiological processes.
The significance of the indole scaffold is further highlighted by its presence in numerous approved drugs. From the anti-inflammatory indomethacin (B1671933) to the anti-migraine triptans and various anti-cancer agents, indole derivatives have demonstrated a broad spectrum of therapeutic activities. mdpi.com This wide-ranging biological activity has spurred continuous and intensive research into novel indole-based compounds.
The electronic nature of the indole ring, characterized by its π-electron richness, makes it susceptible to electrophilic substitution, particularly at the C3 position. This reactivity provides a convenient handle for chemists to introduce a wide variety of functional groups, enabling the synthesis of large libraries of substituted indoles for biological screening.
Historical Context and Evolution of Indole Derivatives in Research
The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. In 1866, Adolf von Baeyer accomplished the first synthesis of indole through the zinc dust distillation of oxindole, a derivative of indigo. This seminal work laid the foundation for the systematic exploration of indole chemistry.
Early research into indole derivatives was largely driven by the desire to understand and synthesize naturally occurring alkaloids, many of which possess potent physiological effects. The elucidation of the structures of complex indole alkaloids, such as strychnine (B123637) and reserpine, were landmark achievements in organic chemistry and spurred further investigation into the synthesis and biological properties of simpler indole systems.
The 20th century witnessed a surge in research on indole derivatives, fueled by the discovery of their diverse pharmacological activities. The identification of serotonin's role in the central nervous system in the mid-20th century, for instance, led to the development of a plethora of indole-containing drugs targeting serotonergic pathways.
The evolution of synthetic methodologies has been a key driver in the advancement of indole chemistry. Classical named reactions for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, have been complemented by modern, more efficient methods. The advent of transition-metal-catalyzed cross-coupling reactions, for example, has revolutionized the synthesis of functionalized indoles, allowing for the introduction of a wide range of substituents with high precision and control. acs.org
Overview of Advanced Research Trends in Substituted Indole Systems
Contemporary research on substituted indole systems is characterized by a multidisciplinary approach, integrating advanced synthetic chemistry, computational modeling, and high-throughput biological screening. Several key trends are shaping the current landscape of indole research:
Development of Novel Synthetic Methodologies: There is a continuous drive to develop more efficient, sustainable, and versatile methods for the synthesis of substituted indoles. This includes the use of green solvents, catalysts, and energy sources, as well as the development of one-pot and multicomponent reactions to streamline synthetic sequences. uni.lu
Exploration of New Biological Activities: While the traditional therapeutic areas for indole derivatives, such as anti-inflammatory and anti-cancer agents, remain active areas of research, scientists are increasingly exploring their potential in other domains. This includes their application as antiviral, antibacterial, antifungal, and neuroprotective agents. mdpi.com
Focus on Halogenated Indoles: The introduction of halogen atoms, such as bromine, into the indole scaffold has been shown to enhance the biological activity of many compounds. beilstein-archives.org Research on halogenated indoles, including 5-bromo-substituted derivatives, is a significant area of interest, with studies focusing on their synthesis and evaluation as potential therapeutic agents.
Investigation of Sulfur-Containing Indoles: The incorporation of sulfur-containing functional groups, such as the methylthio group, at various positions of the indole ring is another area of active investigation. These modifications can influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacological profiles. Research has shown that indoles bearing a methylthio substituent are well-tolerated in certain synthetic reactions. acs.org
Marine Natural Products: The marine environment has proven to be a rich source of novel halogenated and sulfur-containing indole alkaloids with unique structural features and potent biological activities. The discovery and synthesis of these marine natural products continue to inspire the design of new indole derivatives. mdpi.com
While extensive research exists on various substituted indoles, specific academic research on 5-bromo-3-(methylthio)-1H-indole is not widely available in the public domain. However, based on the known effects of bromo and methylthio substitutions on the indole scaffold, this compound represents an interesting target for future investigation in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methylsulfanyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHTXVVSBGIOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Methylthio 1h Indole and Analogues
Strategies for Indole (B1671886) Ring Formation with Pre-functionalized Precursors
Fischer Indole Synthesis and its Adaptations for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as one of the most classic and versatile methods for indole formation. The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com
The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A key wikipedia.orgwikipedia.org-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a C-C bond. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. wikipedia.org The choice of catalyst is broad, encompassing Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
To synthesize the specific target, 5-bromo-3-(methylthio)-1H-indole, this method would require two key starting materials: (4-bromophenyl)hydrazine (B1265515) and a ketone bearing the methylthio group at the α-position, such as 1-(methylthio)propan-2-one. The 4-bromo substituent on the phenylhydrazine ring directly translates to the 5-bromo position on the resulting indole. The methylthio-substituted ketone provides the C-2 and C-3 atoms of the indole ring, with the methylthio group ending up at the C-3 position.
A modern, three-component variation of this reaction allows for the one-pot synthesis of indoles from nitriles, organometallic reagents, and arylhydrazine salts, expanding the scope and efficiency of the process. nih.gov
| Fischer Indole Synthesis Adaptation | Precursors | Key Transformation | Resulting Substitution Pattern |
| For this compound | (4-bromophenyl)hydrazine and 1-(methylthio)propan-2-one | Acid-catalyzed cyclization of the corresponding hydrazone | 5-Bromo, 3-methylthio |
| General | (Substituted) Phenylhydrazine and Aldehyde/Ketone | wikipedia.orgwikipedia.org-sigmatropic rearrangement | 2,3-disubstituted indoles byjus.com |
| Three-Component Approach | Arylhydrazine HCl, Nitrile, Organometallic Reagent | In situ formation of metalloimine followed by cyclization | Multiply-substituted indoles nih.gov |
Transition-Metal-Catalyzed Cyclization and Annulation Approaches
Modern organic synthesis heavily relies on transition-metal catalysis to construct complex heterocyclic systems like indoles under mild and efficient conditions. Palladium, copper, gold, and rhodium have all been employed to facilitate indole ring formation from various precursors. nih.govmdpi.com
A particularly powerful method is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an o-haloaniline (such as o-bromoaniline) with a disubstituted alkyne. wikipedia.orgub.edu This reaction is highly relevant for synthesizing 5-bromoindoles, as it starts with a pre-halogenated aniline. The process involves oxidative addition of the aryl halide to a Pd(0) catalyst, coordination and insertion of the alkyne, and subsequent intramolecular C-N bond formation to yield the indole. wikipedia.org The regioselectivity of the alkyne insertion can be influenced by the steric and electronic properties of the alkyne substituents. jst.go.jpnih.gov
Other notable transition-metal-catalyzed methods include:
Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives. mdpi.com
Gold-catalyzed hydroamination of alkynes. mdpi.com
Rhodium-catalyzed C-H activation and annulation of indoles with alkynes or other coupling partners, which can build complex fused-indole systems. nih.gov
Palladium-catalyzed carbonylative synthesis , where carbon monoxide is incorporated into the ring-forming process, often starting from nitroarenes. beilstein-journals.orgbeilstein-journals.org
These methods offer a high degree of functional group tolerance and provide routes to indoles that may be inaccessible through classical methods.
| Catalytic System | Precursors | General Outcome | Reference |
| Pd(0)/NHC Complex | o-Bromoanilines, Internal Alkynes | 2,3-Disubstituted Indoles | rsc.org |
| Cu(I) | o-Bromoarylaminoalkanes | 3-Arylindoles | mdpi.com |
| Au/Photoredox | Aryldiazonium salts, Alkynes | 2,3-Disubstituted Indoles | mdpi.com |
| [RhCp*Cl₂]₂ | Indoles, Alkynes | Fused Polycyclic Indoles | nih.gov |
Base-Catalyzed and Metal-Free Synthetic Routes to Indole Scaffolds
While transition metals are powerful, base-catalyzed and metal-free strategies provide important alternatives, avoiding potential metal contamination in the final products.
The Madelung synthesis is a classic example of a base-catalyzed method, involving the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base like sodium amide or potassium tert-butoxide. bhu.ac.in Modern variations utilize organolithium bases to achieve the cyclization under milder conditions, allowing for the synthesis of indoles with more sensitive functional groups. bhu.ac.in
Another significant route is the Reissert indole synthesis . This two-step process begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. bhu.ac.inwikipedia.org This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid, to furnish an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired. wikipedia.org
Selective Bromination Strategies for the Indole Nucleus
For syntheses that begin with a pre-formed 3-(methylthio)-1H-indole, the introduction of a bromine atom at the C-5 position is a critical subsequent step. The electronic nature of the indole ring dictates the regioselectivity of electrophilic substitution reactions like bromination.
Regioselective Bromination at the C-5 Position of the Indole Ring
The indole nucleus is highly reactive toward electrophiles. The C-3 position is the most nucleophilic and typically reacts fastest. However, if the C-3 position is already substituted, as in 3-(methylthio)-1H-indole, electrophilic attack is directed to the benzene (B151609) portion of the molecule. The pyrrole (B145914) ring acts as a strong activating group, directing substitution primarily to the C-5 position.
Halogenation of indole derivatives, particularly those found in natural products, is frequently observed to occur at the C-5 position. nih.gov The use of brominating agents like N-bromosuccinimide (NBS) is effective for this transformation. For instance, the reaction of indole-3-acetic acid with NBS can yield 5-bromo-substituted products. jst.go.jp A patented industrial method for producing 5-bromoindole (B119039) involves the direct bromination of a protected indole intermediate, highlighting the feasibility and control of this regioselective reaction. wikipedia.org
Mechanistic Considerations in Indole Halogenation
The mechanism of direct electrophilic bromination of indoles has been studied computationally. It is proposed to be a two-step process where the first step, the attack of the indole's HOMO on the bromine's LUMO, is the rate-determining step. wikipedia.org The presence of electron-withdrawing or -donating groups on the indole ring can significantly affect the Gibbs free energy barrier of this step, thereby influencing the reaction rate. wikipedia.org
When the C-3 position is unsubstituted, bromination can be complex. Enzymatic bromination catalyzed by vanadium bromoperoxidase, for example, proceeds through an initial attack on the C2-C3 double bond to form a bromonium intermediate. wikipedia.org For 3-substituted indoles, this can lead to the formation of 3-oxo derivatives. wikipedia.org In non-enzymatic reactions with reagents like NBS, electrophilic attack at C-3 is rapid. However, when this position is blocked, the electron-donating character of the nitrogen atom directs the electrophile to the C-5 position of the benzene ring, leading to the desired regioselectivity.
Introduction and Functionalization of the Methylthio Moiety
The introduction of a methylthio group at the C-3 position of the indole nucleus is a critical transformation for accessing the target compound and its analogues. This functionalization can be achieved through various methods, ranging from direct electrophilic substitution to more advanced, catalyzed reactions.
The electron-rich nature of the indole ring makes the C-3 position the preferred site for electrophilic substitution. bhu.ac.in This reactivity is harnessed for the direct introduction of sulfur-containing groups. A common strategy involves a two-step process: initial sulfenylation followed by methylation.
A primary method for C-3 sulfenylation is the reaction of an indole with a sulfenyl chloride. However, a more direct approach for methylthiolation involves reacting the indole with a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA). This generates a highly electrophilic species in situ, which then attacks the C-3 position of the indole.
Another route involves the use of gramine, a 3-(dimethylaminomethyl)indole, which is readily prepared. The dimethylamino group at C-3 acts as an excellent leaving group and can be displaced by various nucleophiles, including thiols, to introduce the desired sulfur functionality. bhu.ac.innih.gov For instance, reacting 5-bromogramine (B1265452) with methanethiol (B179389) or its corresponding sodium salt would yield this compound.
The reaction of indoles with N-(phenylthio)succinimide or other N-thioimides in the presence of a Lewis acid has also been employed for C-3 sulfenylation. Subsequent reduction and methylation or direct displacement would lead to the methylthio derivative.
Modern synthetic chemistry has produced more efficient and milder methods for C-3 functionalization. These advanced techniques often offer better yields, regioselectivity, and substrate scope.
A notable metal-free and solvent-free method involves the direct C-3 chalcogenylation of indoles using diorganoyl dichalcogenides. acs.orgacs.org This reaction employs a catalytic amount of molecular iodine (I₂) with dimethyl sulfoxide (DMSO) serving as the oxidant. acs.orgacs.org This approach is eco-friendly and provides good to excellent yields for a wide range of 3-selenyl- and 3-sulfenyl-indoles. acs.org For example, reacting an indole with dimethyl disulfide under these conditions would directly yield the 3-(methylthio)indole. A study demonstrated the synthesis of various 5-bromo-3-(organosulfenyl)-1H-indoles with high yields, highlighting the method's applicability to halogenated indoles. acs.org
Table 1: Iodine-Catalyzed Synthesis of 3-Sulfenyl-indoles acs.org
| Indole Substrate | Diorganyl Disulfide | Conditions | Yield |
|---|---|---|---|
| 1H-Indole | Diphenyl disulfide | I₂ (10 mol%), DMSO (1 equiv.), 80 °C, 3h | 95% |
| 2-Methyl-1H-indole | Diphenyl disulfide | I₂ (10 mol%), DMSO (1 equiv.), 80 °C, 3h | 91% |
| 5-Bromo-1H-indole | Di-p-tolyl disulfide | I₂ (10 mol%), DMSO (1 equiv.), 80 °C, 4h | 80% |
| 5-Bromo-1H-indole | Bis(4-chlorophenyl) disulfide | I₂ (10 mol%), DMSO (1 equiv.), 80 °C, 4h | 98% |
For methylation, beyond traditional reagents like methyl iodide, enzymatic methods are emerging. st-andrews.ac.uk S-adenosyl methionine (SAM)-dependent methyl transferases have been identified that can perform stereo- and regioselective methylation at the C-3 position of certain indole substrates, offering a green and highly specific alternative for creating complex chiral structures. nih.gov
Convergent and One-Pot Synthetic Approaches to this compound Frameworks
The Fischer indole synthesis is a classic and versatile method that can be adapted for a convergent approach. bhu.ac.inyoutube.com To synthesize this compound, one could start with (4-bromophenyl)hydrazine and react it with a ketone containing a methylthio group adjacent to the carbonyl, such as methylthioacetone. Under acidic conditions, this reaction would directly form the indole ring with the desired substituents in place. youtube.com
A transition-metal-free, one-pot method for synthesizing 3-(phenylthio)methyl indoles has been developed through the base-mediated reductive coupling of indole-3-tosylhydrazones with thiols. researchgate.net This protocol offers high yields and a broad substrate scope. Adapting this methodology by using methanethiol as the nucleophile could provide a direct route to the 3-(methylthio)methyl indole scaffold, which could then be further modified if necessary.
Multicomponent reactions (MCRs) represent the pinnacle of one-pot synthesis. An efficient catalyst-free, one-pot, three-component reaction of 2,6-diaminopyrimidin-4-one, various aldehydes, and 3-cyanoacetyl indoles under microwave irradiation has been reported for the synthesis of complex indole derivatives. tandfonline.com While not directly yielding the target compound, this demonstrates the power of MCRs in rapidly building molecular complexity from simple indole precursors. tandfonline.combohrium.com
Green Chemistry Principles and Sustainable Synthesis of Indole Derivatives
The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. openmedicinalchemistryjournal.combenthamdirect.com These principles are increasingly being applied to the synthesis of indole derivatives, including the use of alternative energy sources and solvent-free conditions. tandfonline.comresearchgate.net
Microwave (MW) irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis : MW-assisted reactions are known for being rapid, eco-friendly, and efficient. tandfonline.com The synthesis of various 3-functionalized indoles has been achieved using this technology. For example, a microwave-assisted, three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyls provides a regioselective route to 3-substituted indoles. bohrium.com Similarly, the palladium-catalyzed cyclization of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylates was significantly accelerated under microwave heating (3 hours) compared to conventional heating (16 hours), with an improved yield (94% vs 89%). mdpi.com These examples show the potential for applying microwave heating to the synthesis of this compound to improve efficiency.
Ultrasound-Enhanced Methodologies : Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. thieme-connect.com Ultrasound has been successfully used for the synthesis of various indole derivatives. An ultrasound-assisted, palladium-catalyzed coupling-cyclization of 2-iodosulfonanilides with alkynes affords indoles under milder conditions and in shorter times than conventional methods. arabjchem.org Furthermore, a solvent-free procedure for synthesizing 3-substituted indoles from indoles and nitroalkenes under ultrasound irradiation has been described, highlighting the role of sonochemical effects in driving the reaction. nih.gov The N-arylation of indoles with haloarenes has also been achieved without a catalyst under ultrasonic irradiation. clockss.org
Eliminating solvents and catalysts from reactions simplifies purification, reduces waste, and lowers costs, aligning perfectly with green chemistry goals.
Solvent-Free Protocols : Reactions performed under neat or solvent-free conditions are highly desirable. The Michael addition of indoles to chalcones has been achieved under solvent-free conditions using microwave irradiation, affording 3-substituted indole derivatives in high yield. tandfonline.com A method for the ring expansion of indoles to benzazepines was carried out under thermal, solvent-free, and catalyst-free conditions. rsc.orgrsc.org Importantly, a solvent- and metal-free method for the direct C-3 sulfenylation of indoles using DMSO and catalytic iodine has been developed, which is directly applicable to the synthesis of analogues of the target compound. acs.orgacs.org
Catalyst-Free Protocols : While many reactions rely on catalysts, some can proceed under thermal or photochemical induction alone. The Fischer indole synthesis can, for certain acid-sensitive substrates, proceed without a catalyst in a process known as thermal indolization. youtube.com Additionally, highly efficient, catalyst-free protocols for synthesizing complex indole derivatives via multicomponent reactions under microwave irradiation have been reported, demonstrating that complex transformations can be achieved without the need for a catalyst. tandfonline.com
Chemical Reactivity and Derivatization Studies of 5 Bromo 3 Methylthio 1h Indole
Electrophilic Aromatic Substitution Reactions on the 5-Bromo-3-(methylthio)-1H-indole Nucleus
Regioselectivity and Electronic Effects of Substituents
The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.com The reactivity is significantly influenced by the substituents present on the ring. In this compound, three key features dictate the regiochemical outcome of EAS reactions: the indole nitrogen, the methylthio group at the C-3 position, and the bromine atom at the C-5 position.
The indole ring itself is significantly more reactive towards electrophiles than benzene (B151609), with this reactivity attributed to the electron-donating nature of the nitrogen atom. pearson.comnih.gov Generally, the C-3 position is the most nucleophilic and the preferred site for electrophilic attack, as the resulting cationic intermediate (the Wheland intermediate) can delocalize the positive charge onto the nitrogen without disrupting the aromaticity of the benzene ring. stackexchange.comechemi.com
However, in the case of this compound, the C-3 position is already substituted. The methylthio (-SMe) group at C-3 blocks this highly reactive site, thereby directing electrophiles towards other positions on the indole nucleus. The -SMe group itself is activating and ortho-, para-directing due to the ability of the sulfur atom's lone pairs to participate in resonance, although it is deactivating through induction.
The bromine atom at the C-5 position is a deactivating group due to its inductive electron-withdrawing effect, yet it acts as an ortho-, para-director for subsequent electrophilic substitutions because of resonance effects. Therefore, it directs incoming electrophiles to the C-4 and C-6 positions.
The interplay of these electronic effects determines the ultimate site of substitution. Electrophilic attack is redirected from the pyrrole (B145914) ring to the benzene portion of the molecule. The C-4 and C-6 positions are activated by the indole nitrogen and the C-5 bromo substituent (as an ortho/para director). The C-2 position is also a potential site, though generally less favored than positions on the carbocyclic ring once C-3 is blocked. The precise outcome often depends on the nature of the electrophile and the specific reaction conditions employed. researchgate.net
Nitration, Sulfonation, and Acylation Reactions
Specific examples of electrophilic substitution on this compound are not extensively documented, but the reactivity can be inferred from related structures.
Nitration: The nitration of indole derivatives typically employs nitric acid in the presence of a strong acid catalyst. For substrates like 3-(methylthio)-1H-indole, nitration can occur on the benzene ring. For instance, the synthesis of 3-(methylthio)-5-nitro-1H-indole has been reported, indicating that the nitro group can be introduced at the C-5 position when it is unsubstituted. achemblock.com In the case of this compound, nitration would be expected to occur at positions activated by the indole nitrogen and directed by the existing substituents, such as C-4 or C-6.
Sulfonation: Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid or chlorosulfonic acid. While specific sulfonation studies on this compound are scarce, related compounds like 5-bromo-1-methyl-1H-indole can be converted to their corresponding sulfonyl chlorides, which are valuable synthetic intermediates. vulcanchem.com This suggests that sulfonation on the benzene ring of the 5-bromoindole (B119039) scaffold is a feasible transformation.
Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto the indole ring. masterorganicchemistry.com While C-3 is the typical site of acylation, its blockage in the title compound diverts the reaction to other positions. nih.govresearchgate.net Studies on the acylation of 5-substituted indoles have shown that the reaction can be directed to the C-3 position when it is free. For example, 5-bromoindole can be acylated with acetyl chloride in the presence of a Lewis acid like tin(IV) chloride to yield 5-bromo-3-acetylindole. ikm.org.my For this compound, acylation would likely require forcing conditions and might lead to substitution at C-2 or on the benzene ring, depending on the catalyst and acylating agent used.
Nucleophilic Substitution and Cross-Coupling Reactions at the C-5 Bromo Position
The bromine atom at the C-5 position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The C-5 bromo substituent of this compound is an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. nih.gov The reaction typically proceeds under mild conditions and exhibits high functional group tolerance. libretexts.orgnih.gov
A typical Suzuki-Miyaura reaction on this substrate would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base.
Representative Suzuki-Miyaura Coupling Reaction

A generalized scheme showing the Suzuki-Miyaura coupling of this compound with an arylboronic acid to yield a 5-aryl derivative.
| Catalyst | Ligand | Base | Solvent | Product Type | Ref. |
| Pd(OAc)₂ | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 5-Aryl/heteroaryl indoles | nih.gov |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 5-Aryl indoles | wikipedia.org |
| NiCl₂(dppp) | - | K₂CO₃ | Dioxane | 5-Aryl indoles |
Heck, Sonogashira, and Stille Coupling Reactions
Other palladium-catalyzed cross-coupling reactions further expand the synthetic utility of the C-5 bromo position.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding a 5-alkenyl-substituted indole. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium(0) species and requires a base. organic-chemistry.orgthieme-connect.de The stereoselectivity of the reaction generally favors the formation of the E-alkene product.
Sonogashira Coupling: The Sonogashira reaction is used to couple the C-5 bromo position with a terminal alkyne. libretexts.orgwikipedia.org This reaction is co-catalyzed by palladium and copper(I) species in the presence of a base, providing a direct route to 5-alkynylindoles. organic-chemistry.orgnih.gov Studies on the Sonogashira coupling of 5-bromoindoles with phenylacetylene (B144264) have demonstrated the feasibility and efficiency of this transformation. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of the C-5 bromo group with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. jk-sci.comlibretexts.org It provides another reliable method for creating C-C bonds at the C-5 position, allowing for the introduction of aryl, vinyl, and other organic fragments.
Table of C-5 Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Typical Product | Ref. |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 5-(E)-Styryl-3-(methylthio)-1H-indole | wikipedia.orgthieme-connect.de |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | 5-(Phenylethynyl)-3-(methylthio)-1H-indole | wikipedia.orgresearchgate.net |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | - | 5-Aryl-3-(methylthio)-1H-indole | wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This mechanism is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.
In this compound, the indole ring is inherently electron-rich. Neither the indole nitrogen nor the methylthio group at C-3 are strong EWGs required to facilitate an SNAr reaction. While the bromo substituent is a good leaving group, the electronic character of the ring system does not favor the formation of the negatively charged Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. Therefore, direct displacement of the C-5 bromine by nucleophiles via an SNAr pathway is generally considered unfavorable for this substrate under standard conditions. Alternative mechanisms, such as those involving transition-metal catalysis, are required to achieve nucleophilic substitution at this position.
Transformations and Reactivity of the C-3 Methylthio Group
The methylthio group at the C-3 position of the indole ring is a key functional handle that can be readily transformed into other functionalities, thereby expanding the synthetic utility of this compound.
The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms are valuable intermediates in their own right, often exhibiting altered chemical reactivity and biological activity.
The oxidation of sulfides to sulfoxides can be achieved using a variety of reagents. Common oxidants include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The selective oxidation to the sulfoxide level without further oxidation to the sulfone requires careful control of reaction conditions, such as temperature and stoichiometry of the oxidant. For instance, various aromatic and aliphatic sulfides can be selectively oxidized to sulfoxides using 30% hydrogen peroxide with a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org
Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with stronger oxidizing agents or harsher conditions, yields the corresponding sulfone. Reagents like potassium permanganate (B83412) or an excess of m-CPBA are commonly employed for this transformation. organic-chemistry.org The resulting 5-bromo-3-(methylsulfonyl)-1H-indole possesses a strongly electron-withdrawing sulfonyl group, which significantly influences the electronic properties of the indole ring.
Table 1: Oxidation of the C-3 Methylthio Group
| Product | Reagents and Conditions |
|---|---|
| 5-Bromo-3-(methylsulfinyl)-1H-indole | H₂O₂/catalyst, m-CPBA |
This table is generated based on common organic synthesis reactions and does not represent specific experimental data for this compound.
The removal of the methylthio group, a process known as desulfurization, is a valuable transformation that allows for the synthesis of 3-unsubstituted or 3-alkyl-substituted indoles. A common method for desulfurization is the use of Raney nickel. This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom to yield 5-bromo-1H-indole.
In some instances, the methylthio group at the C-4 position of 1,3-oxazoles has been shown to be easily removed with Raney nickel, suggesting a similar transformation could be applicable to 3-methylthioindoles. organic-chemistry.org
N-Alkylation, N-Arylation, and N-Functionalization of the Indole Nitrogen
The nitrogen atom of the indole ring is a nucleophilic center and can readily undergo alkylation, arylation, and other functionalizations. These modifications are crucial for diversifying the structure and properties of the indole core.
N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This is typically achieved by treating the indole with an alkyl halide in the presence of a base. For example, N-alkylation of a substituted indole was achieved by refluxing with a desired halide in dry 1,4-dioxane (B91453) with anhydrous potassium carbonate. iajps.com Similarly, 6-bromoindole (B116670) has been alkylated using sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide. nih.gov These methods are generally applicable to this compound.
N-Arylation , the attachment of an aryl group to the indole nitrogen, is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.govnih.gov These reactions typically employ a palladium or copper catalyst, a suitable ligand, and a base to couple the indole with an aryl halide or a related electrophile. nih.govnih.gov
Table 2: N-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl-5-bromo-3-(methylthio)-1H-indole |
This table is generated based on common organic synthesis reactions and does not represent specific experimental data for this compound.
Application of this compound as a Building Block in Complex Molecule Synthesis
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom at the C-5 position is particularly useful for introducing further complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. For instance, 6-bromoindole has been used in a Suzuki coupling with (7-chlorobenzo[b]thiophen-2-yl)boronic acid, catalyzed by Pd(dppf)Cl₂, to form a C-C bond at the position of the bromine atom. nih.gov
Furthermore, the strategic manipulation of the C-3 methylthio group and the N-H bond, in concert with reactions at the C-5 position, allows for the construction of a wide range of intricate molecular architectures. The synthesis of various bioactive indole derivatives often relies on the step-wise functionalization of a pre-functionalized indole core, highlighting the importance of versatile building blocks like this compound.
Spectroscopic and Structural Elucidation of 5 Bromo 3 Methylthio 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of protons. For 5-bromo-3-(methylthio)-1H-indole, the spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the N-H proton, and the methylthio group protons.
Based on the analysis of the analogous compound, 5-bromo-3-(p-tolylthio)-1H-indole, the following proton signals are anticipated for this compound in a deuterated solvent like DMSO-d₆:
N-H Proton: A broad singlet is expected for the N-H proton of the indole ring, typically appearing downfield. In the analogue, this signal appears around 11.87 ppm.
Indole Aromatic Protons: The protons on the brominated benzene (B151609) ring of the indole will exhibit characteristic splitting patterns.
H4: Expected to be a singlet or a narrow doublet, influenced by the adjacent bromine atom. In the analogue, the corresponding signal (H4) is observed as a singlet at 7.81 ppm.
H6 and H7: These protons will likely show doublet or doublet of doublets patterns due to coupling with each other. For the p-tolyl derivative, the H7 proton appears as a doublet at 7.46 ppm (J = 8.4 Hz) and the H6 proton as a doublet of doublets at 7.29 ppm (J = 8.4 Hz).
H2: The proton at the 2-position of the indole ring is expected to be a singlet. In the analogue, this signal is observed at 7.22 ppm.
Methylthio Protons (S-CH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the sulfur atom would be a key identifier. This would replace the signals of the p-tolyl group seen in the analogue. The chemical shift for these protons is expected in the range of 2.2-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | ~11.9 | br s |
| H4 | ~7.8 | s |
| H7 | ~7.5 | d |
| H6 | ~7.3 | dd |
| H2 | ~7.2 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the eight carbons of the 5-bromoindole (B119039) core and the one carbon of the methylthio group.
Drawing from the data for 5-bromo-3-(p-tolylthio)-1H-indole, the predicted ¹³C NMR spectrum of this compound would show the following key features:
Indole Carbons: The chemical shifts of the indole ring carbons will be influenced by the bromine and methylthio substituents. The carbon bearing the bromine (C5) would be shifted due to the halogen's electronegativity and heavy atom effect.
C3 Carbon: The carbon at the 3-position, bonded to the sulfur atom, is expected to have a chemical shift significantly upfield compared to the other aromatic carbons. In the analogue, the C3 signal is around 100.5 ppm.
Methylthio Carbon (S-CH₃): A signal in the aliphatic region of the spectrum, typically around 15-25 ppm, would correspond to the methyl carbon of the thioether group. This would be a distinguishing feature compared to the p-tolyl analogue, which shows aromatic signals for the tolyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~130 |
| C3 | ~101 |
| C3a | ~126 |
| C4 | ~125 |
| C5 | ~114 |
| C6 | ~123 |
| C7 | ~115 |
| C7a | ~136 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between protons and carbons, providing a complete structural assignment.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons H6 and H7 on the indole ring. This would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom. For instance, the singlet from the S-CH₃ protons would show a cross-peak with the methyl carbon signal in the ¹³C NMR spectrum.
Correlations from the S-CH₃ protons to the C3 carbon.
Correlations from the H2 proton to C3, C3a, and C7a.
Correlations from the N-H proton to C2 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This can be used to confirm the spatial arrangement of substituents. For example, a NOESY experiment could show a correlation between the S-CH₃ protons and the H4 proton of the indole ring, confirming their relative proximity.
Vibrational Spectroscopy for Functional Group Characterization and Molecular Interactions
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Based on data for the analogous 5-bromo-3-(p-tolylthio)-1H-indole, the following key vibrational frequencies are expected:
N-H Stretch: A sharp to moderately broad peak in the region of 3400-3450 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The analogue shows this peak at 3410 cm⁻¹.
C-H Aromatic Stretch: Multiple weak to medium bands above 3000 cm⁻¹, characteristic of the C-H stretching vibrations of the aromatic indole ring. The analogue shows these at 3022 cm⁻¹.
C-H Aliphatic Stretch: Bands in the region of 2900-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methyl group in the methylthio substituent. The analogue exhibits these at 2918 and 2848 cm⁻¹.
C=C Aromatic Stretch: Strong to medium intensity bands in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the indole ring. The analogue shows peaks at 1491 and 1454 cm⁻¹.
C-N Stretch: A band in the region of 1200-1350 cm⁻¹ can be attributed to the C-N stretching vibration.
C-S Stretch: A weaker absorption in the range of 600-800 cm⁻¹ would be indicative of the C-S stretching vibration of the methylthio group.
C-Br Stretch: A strong band in the lower frequency region, typically around 500-650 cm⁻¹, would correspond to the C-Br stretching vibration.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3400-3450 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2900-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-S Stretch | 600-800 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C-S bond.
Aromatic Ring Vibrations: The breathing modes of the indole ring are typically strong in the Raman spectrum and would appear in the fingerprint region.
C-S Stretch: The C-S stretching vibration, which is often weak in the IR spectrum, is expected to give a more prominent signal in the Raman spectrum in the 600-800 cm⁻¹ region.
C-Br Stretch: The C-Br stretch would also be observable in the Raman spectrum, likely in the 500-650 cm⁻¹ range.
The detailed analysis of the Raman spectrum, in conjunction with theoretical calculations, would provide a deeper understanding of the vibrational modes of the molecule.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-3-(p-tolylthio)-1H-indole |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure and the extent of its conjugated system.
For indole and its derivatives, the UV-Vis spectrum is dominated by π-π* transitions within the aromatic bicyclic system. The substitution pattern on the indole ring significantly influences the position and intensity of these absorption bands. In the case of this compound, the presence of the bromine atom at the 5-position and the methylthio group at the 3-position is expected to cause a bathochromic (red) shift in the λmax compared to the parent indole molecule. This is due to the extension of the conjugated system and the electronic effects of the substituents.
While specific UV-Vis spectral data for this compound is not widely available in the public literature, studies on related brominated indole derivatives provide valuable insights. For instance, brominated 5,6-dihydroxyindole (B162784) carboxylate (DHICA) derivatives exhibit a λmax of approximately 330 nm. nih.gov The electronic properties of the indole ring are sensitive to substitution, and the introduction of halogens like bromine can modulate the electronic transitions. scirp.org
A hypothetical UV-Vis analysis of this compound would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and recording its absorption spectrum over a range of wavelengths (typically 200-800 nm). The resulting spectrum would likely show characteristic absorption bands for the substituted indole core.
Table 1: Expected UV-Vis Absorption Data for this compound
| Compound | Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Electronic Transition |
| This compound | Ethanol | Data not available | Data not available | π-π* |
Note: The table represents expected data based on the analysis of related indole derivatives. Experimental values would need to be determined.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. In electron impact mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M+), which can then undergo fragmentation into smaller, charged species.
For this compound (C₉H₈BrNS), the exact molecular weight can be calculated. The presence of bromine is particularly noteworthy, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by two mass units (M+ and M+2). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.
The fragmentation of indole derivatives often follows characteristic pathways. The principal fragmentation of halogenated compounds typically involves the loss of the halogen atom. For this compound, a significant fragment would likely correspond to the loss of a bromine radical (•Br) from the molecular ion. Another common fragmentation pathway for indoles involves the loss of HCN. The presence of the methylthio group at the C3 position introduces additional fragmentation possibilities, such as the cleavage of the C-S bond or the S-CH₃ bond.
A study on the mass spectra of various indole derivatives has shown that fragmentation pathways can be complex and highly dependent on the nature and position of substituents. researchgate.net For instance, the fragmentation of some indole derivatives involves the ejection of a methyl radical followed by the loss of carbon monoxide. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Proposed Structure/Fragment |
| [M]+ | 240.97/242.97 | Molecular ion |
| [M - Br]+ | 162 | Loss of Bromine radical |
| [M - CH₃S]+ | 194/196 | Loss of Methylthio radical |
| [M - HCN]+ | 214/216 | Loss of Hydrogen Cyanide |
Note: The m/z values are based on the most abundant isotopes. The table represents predicted fragmentation based on general principles of mass spectrometry for halogenated and sulfur-containing compounds.
X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination
For example, the crystal structure of 5-bromo-1H-indole-2,3-dione has been determined, revealing an almost planar molecule. nih.gov In this structure, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov Another study on three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives showed that the indole ring systems are essentially planar. These structures are stabilized by π–π stacking interactions and various C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds.
Based on these related structures, it can be inferred that the indole ring of this compound would also be largely planar. The bromine atom and the methylthio group would lie in or close to the plane of the indole ring. The precise bond lengths and angles would be influenced by the electronic effects of the substituents and the crystal packing forces.
Table 3: Representative Bond Lengths and Angles from a Related Bromoindole Derivative (5-Bromo-1H-indole-2,3-dione)
| Parameter | Value |
| C5-Br1 Bond Length | Data from related structures suggest typical C-Br bond lengths |
| C-N Bond Lengths in Indole Ring | Typically in the range of 1.37-1.39 Å |
| C-C Bond Lengths in Indole Ring | Varying, characteristic of aromatic systems |
| C-S Bond Length | Typically around 1.75-1.85 Å |
| S-C (methyl) Bond Length | Typically around 1.80-1.85 Å |
| C-S-C Bond Angle | Typically around 100-105° |
Note: The values are generalized from typical bond lengths and angles in related organic molecules and would require experimental determination for this compound.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in fields like pharmaceuticals and materials science.
There is no specific information in the literature regarding the polymorphism of this compound. However, polymorphism is a common phenomenon in organic molecules, particularly those capable of forming hydrogen bonds and other intermolecular interactions. The solid-state packing of this compound would likely be influenced by a combination of N-H⋯S or N-H⋯Br hydrogen bonds, π–π stacking interactions between the indole rings, and van der Waals forces.
The presence of the bromine atom and the sulfur atom could lead to specific halogen and chalcogen bonding interactions, which could influence the adoption of different polymorphic forms. The investigation of polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling) and analyzing the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy. The identification and characterization of different polymorphs are essential for controlling the solid-state properties of the material.
Computational and Theoretical Investigations of 5 Bromo 3 Methylthio 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes, providing a deeper understanding of the behavior of 5-bromo-3-(methylthio)-1H-indole.
Geometry Optimization and Conformational Analysis
The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the flexible methylthio group at the C3 position necessitates a conformational analysis to identify the most stable rotamer. This is typically achieved by systematically rotating the C-S bond and calculating the energy at each step.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C5-Br | ~1.90 Å |
| Bond Length | C3-S | ~1.75 Å |
| Bond Length | S-C(methyl) | ~1.82 Å |
| Bond Angle | C4-C5-Br | ~120° |
| Bond Angle | C2-C3-S | ~125° |
| Bond Angle | C3-S-C(methyl) | ~100° |
| Dihedral Angle | C2-C3-S-C(methyl) | ~0° or ~180° |
Note: These values are illustrative and based on general parameters for similar chemical structures. Actual calculated values may vary depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Molecular Reactivity)
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the sulfur atom of the methylthio group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the indole ring system, indicating potential sites for nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating methylthio group will influence the energies of these orbitals.
The following table presents hypothetical HOMO, LUMO, and energy gap values for this compound, derived from typical DFT calculations on analogous molecules.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Note: These values are illustrative and intended to represent typical computational outputs. Actual values will depend on the specific computational method employed.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and the sulfur atom of the methylthio group, indicating their nucleophilic character. The hydrogen atom attached to the indole nitrogen would exhibit a region of positive potential, highlighting its electrophilic nature. The bromine atom, being highly electronegative, would also be surrounded by a region of negative potential.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
DFT calculations can be a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when compared with experimental data, can help in the assignment of signals to specific atoms in the molecule.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental spectra to confirm the structure of the synthesized compound.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The following table provides hypothetical predicted spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value |
| ¹H NMR (Indole NH) | ~8.1 ppm |
| ¹³C NMR (C5-Br) | ~115 ppm |
| IR Frequency (N-H stretch) | ~3400 cm⁻¹ |
| UV-Vis λmax | ~280 nm |
Note: These are illustrative values. Actual spectroscopic data can be influenced by solvent effects and experimental conditions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule and play a crucial role in determining its reactivity and properties.
In this compound, NBO analysis would reveal significant delocalization of the lone pair electrons from the indole nitrogen and the sulfur atom into the aromatic ring system. Hyperconjugative interactions, such as those between the σ bonds of the methyl group and the π* orbitals of the indole ring, can also be quantified. The stabilization energies (E⁽²⁾) associated with these donor-acceptor interactions provide a measure of their strength.
A hypothetical NBO analysis might reveal the following significant interactions:
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| LP(1) N1 | π(C2-C3) | ~40 |
| LP(2) S6 | π(C3-C2) | ~25 |
| π(C7-C8) | π*(C2-C3) | ~20 |
Note: LP denotes a lone pair. The values are illustrative examples of what an NBO analysis might find.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By correlating molecular descriptors (numerical representations of chemical information) with observed activity, QSAR models can be developed to predict the activity of new, untested compounds and to guide the design of more potent molecules. tandfonline.com
For indole derivatives, which are known to exhibit a wide range of biological activities, QSAR studies are particularly valuable. tandfonline.comnih.gov Various molecular descriptors can be employed in QSAR modeling, including:
Electronic descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges.
Steric descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.
A typical QSAR study on a series of indole derivatives might involve synthesizing a library of compounds, measuring their biological activity (e.g., IC₅₀ values), calculating a set of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of prediction. tandfonline.comnih.gov
For instance, a hypothetical QSAR equation for the antifungal activity of a series of substituted indoles might look like:
pIC₅₀ = 0.5 * LogP - 0.2 * (HOMO Energy) + 1.2 * (Dipole Moment) + 2.5
This equation would suggest that increasing the lipophilicity (LogP) and dipole moment, while decreasing the HOMO energy, could lead to enhanced antifungal activity. Such models provide a rational basis for the design of novel indole derivatives with improved therapeutic potential.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of molecular motion over time, providing a powerful approach to explore the conformational space of this compound and to characterize its interactions with its environment. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the energy landscape and identify low-energy, stable conformations of the molecule.
In a simulated aqueous environment, MD studies can elucidate the nature of intermolecular interactions between this compound and water molecules. These simulations can quantify the formation and lifetime of hydrogen bonds involving the indole N-H group and non-covalent interactions such as van der Waals forces between the hydrophobic regions of the molecule and surrounding water. The analysis of the radial distribution function (RDF) from MD trajectories can provide a statistical understanding of the solvation shell structure.
Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical Molecular Dynamics Simulation
| Dihedral Angle | Predominant Conformation (degrees) | Energy (kcal/mol) | Population (%) |
| C2-C3-S-C(methyl) | 90 | -5.2 | 65 |
| C2-C3-S-C(methyl) | -90 | -4.8 | 30 |
| C3-S-C(methyl)-H | 60 | -2.1 | 70 |
| C3-S-C(methyl)-H | 180 | -1.5 | 25 |
Note: This data is illustrative and represents the type of information that would be generated from a detailed molecular dynamics study. The values are hypothetical.
In Silico Docking Studies for Understanding Binding Modes within Molecular Systems
In silico docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding how a ligand, such as this compound, might fit into the binding site of a larger macromolecule, like a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose.
For this compound, docking studies can reveal key intermolecular interactions that would stabilize its binding within a hypothetical receptor active site. These interactions can include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.
Halogen Bonding: The bromine atom at the C5 position can participate in halogen bonding, an often significant non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding site.
Hydrophobic Interactions: The indole ring and the methyl group can engage in hydrophobic interactions with nonpolar residues of the receptor.
π-π Stacking: The aromatic indole ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The docking score, typically expressed in units of energy (e.g., kcal/mol), provides a quantitative measure of the predicted binding affinity. A lower docking score generally indicates a more favorable binding interaction. By analyzing the top-ranked docking poses, researchers can generate hypotheses about the specific amino acid residues that are critical for binding.
Table 2: Illustrative In Silico Docking Results for this compound with a Hypothetical Protein Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | TYR 234 | π-π Stacking |
| LYS 121 | Hydrogen Bond (with N-H) | ||
| GLN 78 | Halogen Bond (with Br) | ||
| 2 | -8.1 | PHE 310 | π-π Stacking |
| LEU 82 | Hydrophobic | ||
| 3 | -7.9 | TRP 150 | π-π Stacking |
| VAL 75 | Hydrophobic |
Note: This data is for illustrative purposes only. The protein target and interacting residues are hypothetical, and the binding energies are not based on experimental results for this specific compound.
Research Applications of the 5 Bromo 3 Methylthio 1h Indole Scaffold in Medicinal Chemistry
Indole (B1671886) Derivatives as Privileged Scaffolds in Modern Drug Design and Discovery
The indole ring, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in drug discovery. beilstein-archives.orgnih.gov This scaffold is prevalent in a wide array of natural products, including the essential amino acid tryptophan and key signaling molecules like serotonin (B10506) and melatonin. nih.gov Its structural versatility and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow indole derivatives to bind to a diverse range of biological receptors and enzymes. nih.govnih.gov
This has led to the classification of the indole nucleus as a "privileged structure," a concept describing molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making modifications to the core structure. nih.govnih.gov Consequently, indole-based compounds have been successfully developed into drugs for a wide spectrum of diseases, including cancer (e.g., Vincristine, Panobinostat), hypertension (e.g., Reserpine), and inflammation (e.g., Indomethacin). nih.govnih.govacs.org The indole scaffold's capacity to serve as a template for targeting diverse biological pathways, from kinases to G-protein coupled receptors, underscores its enduring importance in the development of new therapeutic agents. beilstein-archives.orgnih.govnih.gov
Structure-Activity Relationship (SAR) Studies on 5-Bromo-3-(methylthio)-1H-indole Analogues for Modulating Molecular Recognition
While direct and extensive Structure-Activity Relationship (SAR) studies on this compound are not widely published, valuable insights can be drawn from research on closely related analogues. The SAR of indole derivatives is heavily influenced by the nature and position of substituents on the indole core. Positions 3 and 5 are frequently modified to tune biological activity. nih.gov
The introduction of a bromine atom at the C-5 position is a common strategy in medicinal chemistry. Halogenation, and specifically bromination, can significantly enhance the biological activity of a compound. beilstein-archives.org This is often attributed to increased lipophilicity, which can improve membrane permeability, and the ability of the halogen to form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity to a biological target. For instance, 5-bromobrassinin, an indole phytoalexin derivative with a dithiocarbamate (B8719985) group at position 3, was found to have a better pharmacological profile and slower clearance than its non-brominated parent compound, brassinin. beilstein-archives.org
The substituent at the C-3 position is also critical for determining the biological activity profile. The 3-position is often a key site for introducing groups that interact with the active sites of enzymes or receptors. nih.gov The methylthio (-SCH3) group, a small, lipophilic thioether, can influence molecular recognition through hydrophobic interactions. While less common than larger, more complex substituents, its presence is significant. In studies on gem-difluorocyclopropanes, the methylthio group was shown to be well-tolerated in bisindolylation reactions, indicating its synthetic accessibility and compatibility within complex molecular frameworks. acs.org
Research on other 5-bromo-indoles with sulfur-containing groups at position 3 further illuminates potential SAR trends. A study on 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinones identified a derivative, 2f, as having potent cytotoxic effects against breast, lung, and ovarian cancer cell lines, highlighting the potential of this substitution pattern for anticancer drug development. nih.gov
Table 1: Biological Activity of Selected 5-Bromo-Indole Analogues
| Compound Name | Structure | Biological Activity | Reference |
| 5-Bromobrassinin | 5-Bromo-indole with a dithiocarbamate group at C3 | IDO inhibitor activity, induced tumor regression in mouse models. Better pharmacologic profile than non-brominated brassinin. | beilstein-archives.org |
| 5-bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone (2f) | 5-Bromo-indolinone with a substituted thiosemicarbazone at C3 | Favorable cytotoxicity against breast (BT-549), non-small cell lung (NCI-H23), and ovarian (IGROV1) cancer cell lines. | nih.gov |
These examples collectively suggest that the this compound scaffold combines two strategically important features: a C-5 bromine atom, known to enhance pharmacological properties, and a C-3 thioether, which contributes to the molecule's lipophilicity and interaction profile.
Rational Design and Synthesis of Novel Indole-Based Scaffolds for Chemical Biology Probes
The rational design and synthesis of novel indole-based scaffolds are central to advancing chemical biology. Researchers leverage the indole core to create specialized molecular probes for visualizing biological processes and studying protein-protein interactions. acs.orgsigmaaldrich.com A common strategy involves the functionalization of the indole ring to attach fluorophores, affinity tags, or reactive groups.
One approach is fragment-based drug design, where small molecular fragments are identified and then optimized and linked to create a more potent and selective lead compound. researchgate.net For instance, indole-2-carboxamides have been rationally designed and synthesized as potential antitubercular agents by incorporating fragments known to be active against the target. researchgate.net
The synthesis of indole-based probes often involves multi-step sequences. For example, the synthesis of selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE) used 6-bromoindole (B116670) as a key building block. acs.org The desired functional groups were then introduced either by alkylation at the indole nitrogen or through palladium-catalyzed cross-coupling reactions at the bromine-substituted position. acs.org Similarly, the design of novel VEGFR-2 inhibitors has been accomplished through the synthesis of a series of new indole derivatives, with molecular docking studies used to predict binding patterns and guide the selection of candidates for further evaluation. mdpi.com
Fluorescent probes are another important application. By modifying the electronic properties of the indole scaffold, researchers can create molecules with tunable photophysical properties. For example, a pyrido[3,2-b]indolizine scaffold, designed with a structural analogy to indole, was developed into a fluorogenic probe for visualizing cellular lipid droplets. acs.orgsigmaaldrich.com These design principles could be applied to the this compound scaffold to develop novel probes, where the bromo-substituent could serve as a handle for further functionalization via cross-coupling reactions. acs.org
Future Directions in the Exploration of this compound as a Core Structure for Advanced Materials and Bioactive Research
The unique substitution pattern of this compound opens up several promising avenues for future research in both materials science and medicinal chemistry.
In bioactive research, the established anticancer properties of related 5-bromo-indole derivatives suggest that this scaffold is a strong candidate for development as a novel antineoplastic agent. beilstein-archives.orgnih.gov Future work could focus on synthesizing a library of analogues by modifying the methylthio group or substituting the N-H proton of the indole ring to optimize cytotoxicity and selectivity against various cancer cell lines. Furthermore, given the antibacterial activity of other brominated indoles, this scaffold could be explored for the development of new antibiotics, a critical area of need due to rising antimicrobial resistance. acs.org
In the realm of advanced materials, the this compound core could serve as a building block for functional organic materials. The bromine atom provides a reactive site for well-established cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. researchgate.net This would allow for the facile incorporation of the indole unit into larger conjugated systems, potentially leading to the development of new organic semiconductors, light-emitting diodes (OLEDs), or chemical sensors. The inherent fluorescence of many indole derivatives could also be harnessed and tuned through chemical modification to create novel fluorescent probes for bioimaging or materials diagnostics. acs.orgsigmaaldrich.com
Patent Landscape and Emerging Research Opportunities for Indole-Containing Compounds
The patent landscape for indole-containing compounds is vast and continues to grow, reflecting the scaffold's immense therapeutic potential. Patents cover a wide range of applications, from treatments for diseases associated with oxidative stress to specific enzyme inhibitors for cancer therapy. For example, patents have been filed for indole compounds as inhibitors of BRD4 for various diseases and for compositions to treat disorders caused by mitochondrial dysfunction and oxidative stress. This demonstrates a sustained commercial interest in developing new indole-based drugs.
Emerging research opportunities for compounds like this compound lie in targeting novel biological pathways and overcoming drug resistance. The development of inhibitors for specific protein targets, such as kinases or apoptosis regulators like Bcl-2, is an active area of research where novel indole scaffolds are continuously being explored. nih.govnih.gov There is a significant opportunity to investigate the this compound core against a panel of such targets to identify new lead compounds.
Furthermore, the ability to use the bromine atom as a synthetic handle for diversification presents a key opportunity. acs.org This allows for the creation of extensive compound libraries for high-throughput screening, accelerating the discovery of new bioactive molecules. The combination of the "privileged" indole core with the synthetically versatile bromo substituent makes this class of compounds highly attractive for both academic discovery programs and commercial pharmaceutical development. The United States Patent and Trademark Office (USPTO) continues to grant patents for novel indole derivatives, indicating ongoing innovation and the potential for new intellectual property in this area.
Q & A
Q. What are the primary synthetic routes for preparing 5-bromo-3-(methylthio)-1H-indole?
- Methodological Answer : The compound is typically synthesized via electrophilic aromatic bromination of 3-(methylthio)-1H-indole using brominating agents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperature . Alternative routes include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where 3-(2-azidoethyl)-5-bromo-1H-indole reacts with alkynes in PEG-400/DMF solvent systems (yields 25–50%) . For purification, flash column chromatography with 70:30 ethyl acetate/hexane is commonly employed .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- H NMR and C NMR : Key signals include aromatic protons (δ ~7.0–7.6 ppm) and methylthio groups (δ ~2.5 ppm for S–CH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 427.0757 for triazole derivatives) .
- TLC : Monitors reaction progress using 70:30 ethyl acetate/hexane (R ~0.30) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–Br bond: ~1.89 Å; S–C bond: ~1.81 Å) .
Q. What are the key applications of this compound in chemical and biological research?
- Methodological Answer :
- Organic Synthesis : Serves as a precursor for triazole-linked indole derivatives via click chemistry, enabling drug discovery pipelines .
- Biological Probes : Modulates biochemical pathways (e.g., kinase inhibition) due to the bromine atom’s electron-withdrawing effects and methylthio group’s lipophilicity .
- Crystallography : Used in SHELX-refined structural studies to analyze π-π stacking and halogen bonding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents at the 3-position of the indole ring?
- Methodological Answer :
- Solvent Optimization : PEG-400/DMF mixtures enhance reaction rates and yields in CuAAC reactions due to improved solubility of azide intermediates .
- Catalyst Screening : CuI (10 mol%) outperforms other catalysts in regioselective triazole formation .
- Temperature Control : Reactions at 25°C for 12–24 hours minimize side products (e.g., sulfoxide formation) .
- Workup Strategies : Water precipitation followed by ethyl acetate extraction reduces polar impurities .
Q. What strategies resolve contradictions in reported biological activities of indole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing Br with F or CH) to isolate structure-activity relationships .
- Validation Assays : Replicate conflicting results using standardized protocols (e.g., α-glucosidase inhibition assays at pH 6.8) .
- Data Triangulation : Cross-reference crystallographic data (e.g., CCDC-2191474) with computational docking studies to validate binding modes .
Q. How does the methylthio group influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Electronic Effects : The methylthio group is a moderate electron donor, activating the indole ring for electrophilic substitution at the 5-position. Bromination occurs selectively here due to steric and electronic directing effects .
- Oxidation Sensitivity : The S–CH group can oxidize to sulfoxides (e.g., using HO), requiring inert atmospheres (N/Ar) during reactions .
- Nucleophilic Displacement : Bromine at C5 can be replaced by amines or thiols under SNAr conditions (e.g., DMF, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
